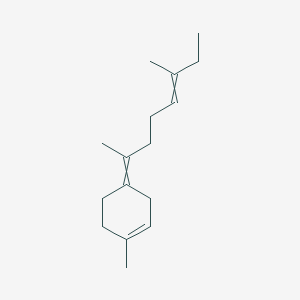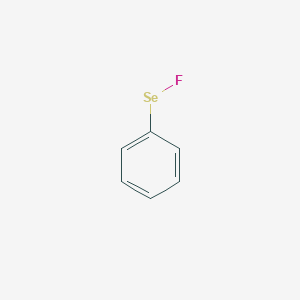
Benzeneselenenyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneselenenyl fluoride is an organoselenium compound with the molecular formula C6H5SeF. It is known for its unique reactivity and has been utilized in various organic synthesis processes. The compound is characterized by the presence of a selenium-fluorine bond, which imparts distinct chemical properties.
Métodos De Preparación
Benzeneselenenyl fluoride can be synthesized through several methods. One common approach involves the reaction of silver(I) fluoride with benzeneselenenyl bromide in dichloromethane under ultrasound irradiation . This method generates this compound in situ, which can then be used for further reactions. Another method involves the use of gold-catalyzed hydrofluorination of internal alkynes .
Análisis De Reacciones Químicas
Benzeneselenenyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Addition: It reacts with alkynes to form 2-fluoro-1-alkenyl phenyl selenides.
Substitution Reactions: The selenium-fluorine bond can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The selenium center can undergo oxidation and reduction reactions, altering the oxidation state of selenium.
Common reagents used in these reactions include silver(I) fluoride, benzeneselenenyl bromide, and gold catalysts. The major products formed from these reactions are typically fluoroalkyl selenides and alkenyl fluorides .
Aplicaciones Científicas De Investigación
Benzeneselenenyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the fluoroselenenylation of alkynes and alkenes, providing access to fluoroalkyl selenides.
Medicinal Chemistry: The compound’s unique reactivity makes it a valuable tool for the synthesis of bioactive molecules.
Material Science: It is used in the preparation of fluorinated building blocks for advanced materials.
Mecanismo De Acción
The mechanism of action of benzeneselenenyl fluoride involves the electrophilic addition to unsaturated carbon-carbon bonds. The selenium-fluorine bond acts as an electrophile, facilitating the addition to alkynes and alkenes. The molecular targets include the carbon-carbon triple and double bonds, leading to the formation of fluoroalkyl selenides .
Comparación Con Compuestos Similares
Benzeneselenenyl fluoride can be compared with other similar compounds such as:
Benzeneselenenyl Chloride: Similar in structure but with a chlorine atom instead of fluorine.
Benzeneselenenyl Bromide: Used as a precursor in the synthesis of this compound.
Phenylselenyl Fluoride: Another organoselenium compound with similar reactivity but different substituents.
The uniqueness of this compound lies in its selenium-fluorine bond, which imparts distinct reactivity compared to its chlorine and bromine analogs .
Propiedades
Número CAS |
129803-02-7 |
|---|---|
Fórmula molecular |
C6H5FSe |
Peso molecular |
175.07 g/mol |
Nombre IUPAC |
phenyl selenohypofluorite |
InChI |
InChI=1S/C6H5FSe/c7-8-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
SFLZAGHDDSMQPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)

![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
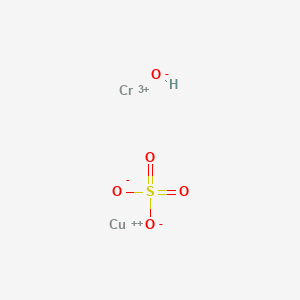
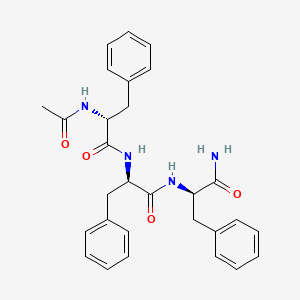
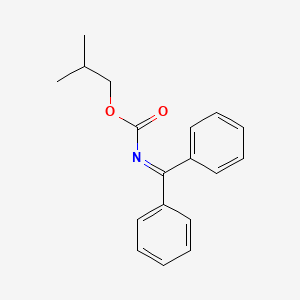
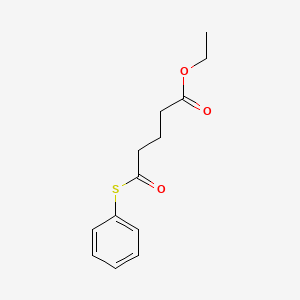

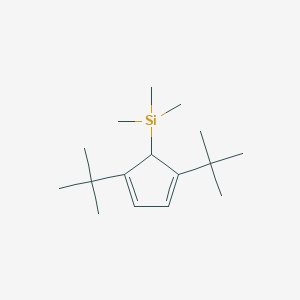

![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
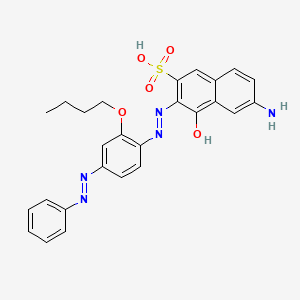
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
